5-Phenyl-1-propylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-propylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with propyl isocyanate, followed by cyclization under acidic conditions. Another approach involves the reaction of phenylacetic acid with urea and propylamine under high-temperature conditions to form the desired imidazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper salts, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinediones, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in antimicrobial and antifungal studies.
Medicine: It is being investigated for its potential anticonvulsant and anti-inflammatory properties.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its use in anticonvulsant medications.
5-Phenyl-5-propylimidazolidine-2,4-dione: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness: 5-Phenyl-1-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37932-65-3 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-phenyl-1-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-14-10(11(15)13-12(14)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
XFJUEGMDQNYMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.